molecular formula C23H18N2O3 B5068048 Methyl 4-[2-(4-methylphenyl)quinazolin-4-yl]oxybenzoate

Methyl 4-[2-(4-methylphenyl)quinazolin-4-yl]oxybenzoate

Cat. No.: B5068048
M. Wt: 370.4 g/mol
InChI Key: JDEPTHWRIAAYOX-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-methylphenyl)quinazolin-4-yl]oxybenzoate is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(4-methylphenyl)quinazolin-4-yl]oxybenzoate typically involves a multi-step process. One common method involves the reaction of 4-methylphenylamine with 2-cyanobenzoic acid to form an intermediate, which is then cyclized to produce the quinazoline core. This intermediate is further reacted with methyl 4-hydroxybenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Solvents and reagents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-methylphenyl)quinazolin-4-yl]oxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-[2-(4-methylphenyl)quinazolin-4-yl]oxybenzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(4-methylphenyl)quinazolin-4-yl]oxybenzoate stands out due to its specific substitution pattern on the quinazoline core, which imparts unique chemical and biological properties

Properties

IUPAC Name

methyl 4-[2-(4-methylphenyl)quinazolin-4-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-15-7-9-16(10-8-15)21-24-20-6-4-3-5-19(20)22(25-21)28-18-13-11-17(12-14-18)23(26)27-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEPTHWRIAAYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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